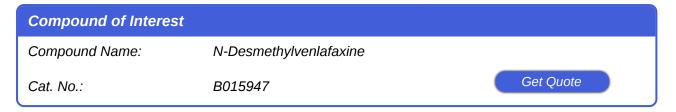


Application Notes and Protocols for the Bioanalytical Method Development of N-Desmethylvenlafaxine

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For Researchers, Scientists, and Drug Development Professionals

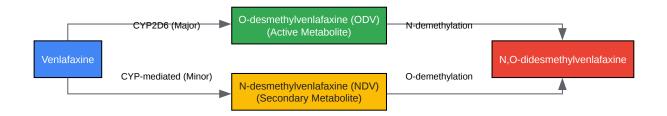
Introduction

N-desmethylvenlafaxine (NDV) is a secondary metabolite of the antidepressant venlafaxine. [1] While less potent than the parent drug and its major active metabolite, O-desmethylvenlafaxine (ODV), the quantification of NDV in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies.[1] This document provides a detailed overview and validated protocols for the bioanalytical determination of **N-desmethylvenlafaxine** in plasma samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Venlafaxine

Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathway involves O-demethylation by CYP2D6 to form the pharmacologically active metabolite O-desmethylvenlafaxine (ODV).[2] N-demethylation, a minor pathway, results in the formation of **N-desmethylvenlafaxine**.[2] Further metabolism leads to the formation of N,O-didesmethylvenlafaxine.[1]





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Figure 1: Metabolic pathway of Venlafaxine.

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of NDV in plasma. The following protocols are based on validated methods employing solid-phase extraction (SPE) and LC-MS/MS.

Materials and Reagents

- N-desmethylvenlafaxine reference standard
- Internal standard (IS) (e.g., Venlafaxine-D6, Nadolol)[1][3]
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Ammonium formate
- Human plasma (K2EDTA)
- Solid-phase extraction (SPE) cartridges (e.g., C8, C18)[4][5]

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of N-desmethylvenlafaxine and the internal standard in methanol to prepare individual stock solutions.

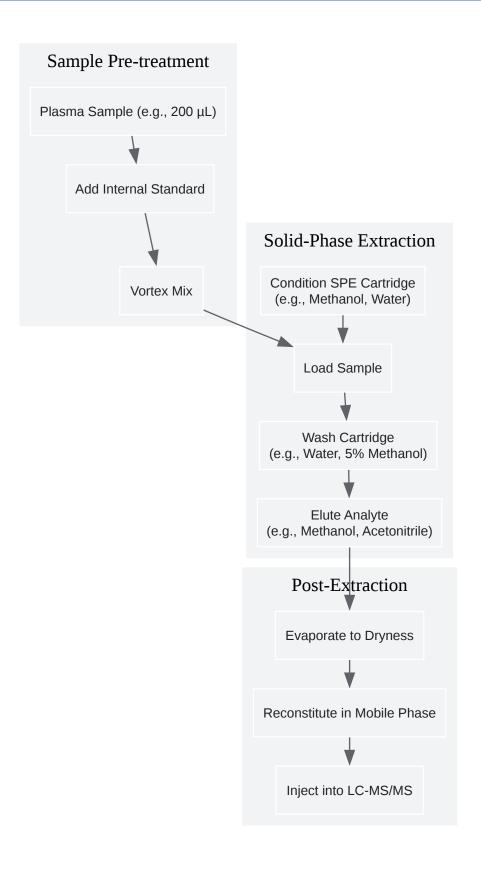


 Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control samples.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for extracting NDV from plasma, providing a clean sample for analysis.[5][6]





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Figure 2: Solid-Phase Extraction Workflow.



Protocol:

- To a 200 μL aliquot of human plasma, add the internal standard.
- Pre-treat the sample as required (e.g., protein precipitation with acetonitrile containing formic acid).[7]
- Condition the SPE cartridge (e.g., C18) with methanol followed by water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is typically achieved on a C18 or cyano column with a gradient or isocratic elution.[5][7]

Typical LC Parameters:

Parameter	Value
Column	C18 (e.g., 2.1 x 100 mm, 1.7 μm)
Mobile Phase	A: 2 mM Ammonium Formate with 0.1% Formic AcidB: Methanol
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40°C



Typical MS/MS Parameters:

Parameter	neter N-desmethylvenlafaxine	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Monitoring Mode	Multiple Reaction Monitoring (MRM)	
Precursor Ion (m/z)	264.3	
Product Ion (m/z)	58.1	

Method Validation Summary

The bioanalytical method should be validated in accordance with regulatory guidelines (e.g., FDA).[8] The following tables summarize typical validation parameters for the quantification of **N-desmethylvenlafaxine**.

Linearity

The linearity of the method is established by analyzing a series of calibration standards.

Analyte	Matrix	Range (ng/mL)	r²	Reference
N- desmethylvenlaf axine	Plasma	3 - 500	> 0.995	[6]
N- desmethylvenlaf axine	Plasma	0.5 - 500 nmol/L	-	[4]
N- desmethylvenlaf axine	Whole Blood	5 - 2000 nmol/L	-	[4]

Accuracy and Precision

Intra- and inter-day accuracy and precision are evaluated using quality control (QC) samples at low, medium, and high concentrations.



Analyte	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias)	Reference
N- desmethylven lafaxine	0.120	3.06	10.38	+0.83	[9]
N- desmethylven lafaxine	1.20	3.81	5.02	+8.0	[9]
N- desmethylven lafaxine	15.2	2.89	5.09	-1.72	[9]

Recovery

The extraction recovery of the analyte from the biological matrix is determined by comparing the analyte response in extracted samples to that of unextracted standards.

Analyte	Extraction Method	Recovery (%)	Reference
Venlafaxine Metabolites	Solid-Phase Extraction	>75	[4]

Conclusion

The described bioanalytical method, employing solid-phase extraction and LC-MS/MS, provides a sensitive, specific, and reliable approach for the quantification of **N-desmethylvenlafaxine** in human plasma. Adherence to the detailed protocols and validation parameters outlined in these application notes will ensure the generation of high-quality data for pharmacokinetic and drug metabolism studies.

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